molecular formula C10H11NO4 B15344649 (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid

(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid

Cat. No.: B15344649
M. Wt: 209.20 g/mol
InChI Key: QGYVRWMHIPLPNP-IZZDOVSWSA-N
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Description

(2E)-2-[(4-Methoxyphenyl)methoxyimino]acetic acid is a methoxyimino-substituted acetic acid derivative characterized by a 4-methoxyphenyl group attached via a methoxyimino linker. The (2E) stereochemistry indicates the trans configuration of the imino double bond, which is critical for its chemical reactivity and biological interactions.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid

InChI

InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)7-15-11-6-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+

InChI Key

QGYVRWMHIPLPNP-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO/N=C/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CON=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-methoxybenzaldoxime.

    Formation of the Methoxyiminoacetic Acid: The 4-methoxybenzaldoxime is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 2-[(4-methoxyphenyl)methoxyamino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Research could explore its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and imino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Methoxyimino Acetic Acid Derivatives

Compounds sharing the (methoxyimino)acetate backbone exhibit diverse biological and physicochemical properties depending on substituent groups. Key examples include:

Compound Name Substituents/R-Groups Molecular Weight Key Features Reference
(2E)-2-[(4-Methoxyphenyl)methoxyimino]acetic Acid 4-Methoxyphenyl, methoxyimino ~315.325* High electron density; synthesized via MCRs with Meldrum’s acid
(2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid (490M1) 2-Methylphenoxy, methoxyimino 329.34 Metabolite of kresoxim-methyl; antifungal activity
(2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic Acid (490M9) 4-Hydroxy-2-methylphenoxy, methoxyimino 345.34 Conjugate metabolite; enhanced solubility due to hydroxyl group
Ammonium (2Z)-2-furyl(methoxyimino)acetate Furyl, methoxyimino (Z-configuration) 198.18 Z-isomer; used as a synthetic intermediate in antibiotic production
2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid Furoquinoline core, 4-methoxyphenyl 361.36 Heterocyclic extension; potential pharmacological applications

*Calculated based on and analogous structures.

Physicochemical Properties

  • Solubility: Hydroxyl-substituted derivatives (e.g., 490M9) exhibit higher aqueous solubility than their methoxy counterparts.
  • Stereochemical Impact: The E-configuration in the target compound vs. the Z-configuration in Ammonium (2Z)-2-furyl(methoxyimino)acetate affects dipole moments and crystallization behavior .

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